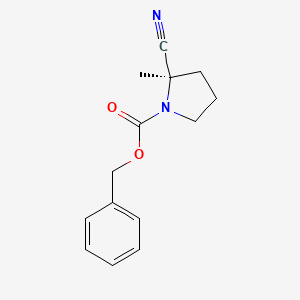
N-(6-Iodopyridazin-3-yl)-2-(3-(trifluoromethoxy)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-Iodopyridazin-3-yl)-2-(3-(trifluoromethoxy)phenyl)acetamide: is a complex organic compound that features both iodopyridazine and trifluoromethoxyphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Iodopyridazin-3-yl)-2-(3-(trifluoromethoxy)phenyl)acetamide typically involves multi-step organic reactions. One common method includes:
Formation of the Iodopyridazine Core: Starting with a pyridazine derivative, iodination is carried out using iodine and an oxidizing agent such as hydrogen peroxide.
Introduction of the Trifluoromethoxyphenyl Group: This step involves a nucleophilic aromatic substitution reaction where a trifluoromethoxyphenyl group is introduced to the acetamide backbone.
Coupling Reaction: The final step involves coupling the iodopyridazine core with the trifluoromethoxyphenyl acetamide under conditions such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the iodopyridazine moiety.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the acetamide group to an amine.
Substitution: The iodopyridazine group can participate in substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides under conditions like palladium-catalyzed cross-coupling.
Major Products
Oxidation: Products may include oxidized derivatives of the iodopyridazine moiety.
Reduction: Reduced forms of the acetamide group, such as amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Material Science:
Biology
Biological Probes: Used in the design of probes for imaging and studying biological systems.
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural features.
Medicine
Drug Development: Investigated for its potential as a lead compound in the development of new pharmaceuticals.
Therapeutic Agents:
Industry
Chemical Manufacturing: Used in the synthesis of other complex organic molecules.
Pharmaceutical Industry: Applications in the production of active pharmaceutical ingredients.
作用機序
The mechanism of action of N-(6-Iodopyridazin-3-yl)-2-(3-(trifluoromethoxy)phenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- N-(6-Bromopyridazin-3-yl)-2-(3-(trifluoromethoxy)phenyl)acetamide
- N-(6-Chloropyridazin-3-yl)-2-(3-(trifluoromethoxy)phenyl)acetamide
- N-(6-Fluoropyridazin-3-yl)-2-(3-(trifluoromethoxy)phenyl)acetamide
Uniqueness
N-(6-Iodopyridazin-3-yl)-2-(3-(trifluoromethoxy)phenyl)acetamide is unique due to the presence of the iodine atom, which can participate in specific reactions and interactions that other halogenated derivatives may not. This uniqueness can be leveraged in various applications, making it a valuable compound in research and industry.
特性
分子式 |
C13H9F3IN3O2 |
|---|---|
分子量 |
423.13 g/mol |
IUPAC名 |
N-(6-iodopyridazin-3-yl)-2-[3-(trifluoromethoxy)phenyl]acetamide |
InChI |
InChI=1S/C13H9F3IN3O2/c14-13(15,16)22-9-3-1-2-8(6-9)7-12(21)18-11-5-4-10(17)19-20-11/h1-6H,7H2,(H,18,20,21) |
InChIキー |
NJFKNFQTVYCKRC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)CC(=O)NC2=NN=C(C=C2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,6-Dichloro-[2,3'-bipyridine]-3-carbonitrile](/img/structure/B11778331.png)


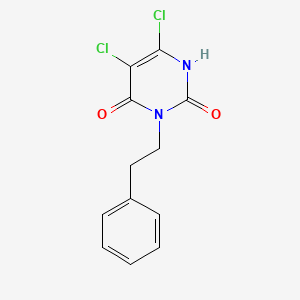

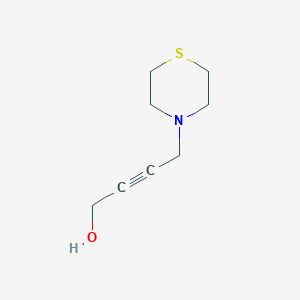

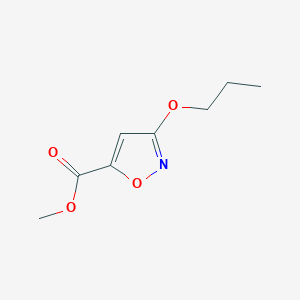
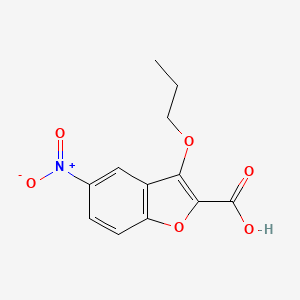
![3-Oxa-8-azabicyclo[4.2.0]octane hydrochloride](/img/structure/B11778383.png)
![2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-ethoxy-7-methylbenzo[d]thiazole](/img/structure/B11778390.png)
![N-(2-Bromo-4-methylphenyl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide](/img/structure/B11778395.png)

